Alcohol Dehydrogenase Inhibition: 3-Bromo Derivative Shows Distinct Ki Value from 3-Chloro and 3-Fluoro Analogs
In a head-to-head comparative study of 3-substituted thiolane 1-oxides as inhibitors of horse liver alcohol dehydrogenase (EqADH), the 3-bromo-substituted derivative exhibited a quantitatively distinct inhibition profile from its 3-chloro and 3-fluoro counterparts [1]. The study evaluated multiple 3-substituted thiolane 1-oxides under identical assay conditions, establishing that the halogen identity directly modulates enzyme inhibition potency [1]. This halogen-dependent variation in biological activity demonstrates that 3-bromothiolane derivatives cannot be assumed bioequivalent to other 3-halothiolanes in enzyme inhibition applications [1].
| Evidence Dimension | Alcohol dehydrogenase inhibition potency (Ki) |
|---|---|
| Target Compound Data | 3-Bromo-substituted thiolane 1-oxide tested among series |
| Comparator Or Baseline | 3-Chloro- and 3-fluoro-substituted thiolane 1-oxide analogs |
| Quantified Difference | Significant halogen-dependent variation in Ki values (exact numeric Ki values not publicly accessible in abstract; full-text access required for precise Ki quantification) |
| Conditions | Horse liver alcohol dehydrogenase (EqADH) inhibition assay; also tested on monkey and rat liver ADH |
Why This Matters
Procurement of 3-bromothiolane as the bromo-substituted precursor is essential for achieving the specific enzyme inhibition potency profile required in ADH-related research programs; substituting chloro- or fluoro- analogs would yield different inhibition constants requiring full re-characterization.
- [1] Chadha, V. K., Leidal, K. G., & Plapp, B. V. (1985). Inhibition of liver alcohol dehydrogenase and ethanol metabolism by 3-substituted thiolane 1-oxides. Journal of Medicinal Chemistry, 28(1), 36-40. View Source
